molecular formula C15H14ClFN2O B5405222 N-(3-chloro-2-methylphenyl)-N'-(2-fluorobenzyl)urea

N-(3-chloro-2-methylphenyl)-N'-(2-fluorobenzyl)urea

Cat. No.: B5405222
M. Wt: 292.73 g/mol
InChI Key: UQHGZQKTZVOYNV-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N’-(2-fluorobenzyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea moiety, which is substituted with a 3-chloro-2-methylphenyl group and a 2-fluorobenzyl group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-N’-(2-fluorobenzyl)urea typically involves the reaction of 3-chloro-2-methylaniline with 2-fluorobenzyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of N-(3-chloro-2-methylphenyl)-N’-(2-fluorobenzyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, due to the presence of electron-withdrawing groups.

    Oxidation and Reduction Reactions: The urea moiety can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the urea moiety.

    Reduction Products: Reduced forms of the urea moiety.

    Hydrolysis Products: Corresponding amines and carbon dioxide.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N’-(2-fluorobenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-(2-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-N’-(2-fluorobenzyl)urea
  • N-(3-chloro-2-methylphenyl)-N’-(benzyl)urea
  • N-(3-chloro-2-methylphenyl)-N’-(2-chlorobenzyl)urea

Comparison: N-(3-chloro-2-methylphenyl)-N’-(2-fluorobenzyl)urea is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[(2-fluorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O/c1-10-12(16)6-4-8-14(10)19-15(20)18-9-11-5-2-3-7-13(11)17/h2-8H,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHGZQKTZVOYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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